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Compound of Interest

Compound Name: Methyl lonone Gamma

Cat. No.: B073032

Spectroscopic Analysis of y-Methyl lonone: A
Technical Guide

Introduction

y-Methyl ionone, predominantly known in the fragrance and flavor industry as a-isomethyl
ionone (CAS 127-51-5), is a key aroma chemical prized for its characteristic woody and violet
floral scent. As a member of the ionone family, its synthesis often results in a mixture of
isomers. Therefore, precise analytical techniques are crucial for its identification,
characterization, and quality control. This technical guide provides an in-depth overview of the
spectroscopic data analysis of y-methyl ionone, focusing on Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended
for researchers, scientists, and professionals in the fields of analytical chemistry, fragrance
development, and quality assurance.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrometry
and infrared spectroscopy of a-isomethyl ionone. Due to the limited availability of experimental
NMR data for a-isomethyl ionone in public databases, representative data for the closely
related isomer, a-ionone, is provided for reference and comparative purposes.

Table 1. Mass Spectrometry (MS) Data for a-lsomethyl lonone
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Mass-to-Charge Ratio

Relative Intensity (%)

Putative Fragment

(m/z) Assignment
41 65 C3H5+
43 80 CH3CO+
55 30 C4H7+
67 35 C5H7+
77 25 C6H5+
91 50 C7H7+ (Tropylium ion)
109 40 [C8H13]+
121 100 (Base Peak) [COH13]+
[M - C5H60]+ (Retro-Diels-
136 60
Alder)
191 30 [M - CH3]+
206 45 [M]+ (Molecular lon)

Table 2: Infrared (IR) Spectroscopy Data for a-Isomethyl lonone

Wavenumber (cm~2)

Vibrational Mode

Functional Group

2960 C-H Stretch Alkyl (CHs, CH2)

1670 C=0 Stretch a,B-Unsaturated Ketone
1625 C=C Stretch Alkene

1450 C-H Bend Alkyl

1360 C-H Bend Gem-dimethyl

1250 C-O Stretch Ketone

980 =C-H Bend (trans) Alkene
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Table 3: Reference *H NMR Data for a-lonone

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
0.86 S 3H CHs
0.93 S 3H CHs
1.57 S 3H CHs-C=
1.40-2.09 m 4H -CH2-CHa-
2.25 s 3H -C(O)CHs
5.50 m 1H =CH-
6.07 d 1H =CH-C(0)-
6.60 d 1H -CH=CH-C(0)-

Table 4: Reference 13C NMR Data for a-lonone
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Chemical Shift (6, ppm) Carbon Type
22.77 CHs
23.04 CHs
26.83 CHs
26.94 CHs
27.80 C
31.27 CH2
32.53 CH2
54.34 CH
122.68 CH
131.95 C
132.38 CH
148.93 CH
198.26 C=0

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below. These
protocols are generalized for small organic molecules and should be adapted based on the
specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation
e Weigh 5-10 mg of the methyl ionone gamma sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIs) in a clean NMR tube.
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Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2 *H NMR Acquisition

Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-
noise ratio.

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing
baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm) or an internal
standard like tetramethylsilane (TMS).

2.1.3 13C NMR Acquisition

Following *H NMR acquisition, switch the spectrometer to the 13C channel.
Tune and shim the probe for the 13C frequency.

Acquire a proton-decoupled 3C NMR spectrum. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary
to achieve an adequate signal-to-noise ratio.

Process the data similarly to the *H spectrum, referencing it to the solvent peak (e.g., CDCls
at 77.16 ppm).

Mass Spectrometry (MS)

2.2.1 Sample Introduction (Gas Chromatography - GC-MS)
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e Prepare a dilute solution of methyl ionone gamma in a volatile solvent (e.g., hexane or
ethyl acetate).

 Inject a small volume (e.g., 1 pL) of the solution into the GC-MS system.

e The sample is vaporized in the heated injection port and separated on a capillary column
(e.g., a nonpolar DB-5 or similar). A typical temperature program might start at 50°C, hold for
2 minutes, then ramp at 10°C/min to 250°C.

2.2.2 lonization and Analysis (Electron lonization - EI)

e As the separated components elute from the GC column, they enter the ion source of the
mass spectrometer.

 In the ion source, the molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

e The resulting positively charged ions (the molecular ion and various fragments) are
accelerated into the mass analyzer (e.g., a quadrupole).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

2.3.1 Sample Preparation (Attenuated Total Reflectance - ATR)

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a single drop of the neat liquid methyl ionone gamma sample directly onto the center
of the ATR crystal.

« If using a pressure clamp, lower it to ensure good contact between the sample and the
crystal.

2.3.2 Data Acquisition (Fourier Transform Infrared - FTIR)
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e Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum to remove interferences from atmospheric CO2z and
water vapor.

e Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.

o The resulting interferogram is subjected to a Fourier transform to produce the final IR
spectrum (transmittance or absorbance vs. wavenumber).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a compound like y-methyl ionone.
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Workflow for Spectroscopic Data Analysis of Methyl lonone Gamma
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Caption: Workflow for Spectroscopic Data Analysis.

» To cite this document: BenchChem. [Spectroscopic data analysis of methyl ionone gamma
(NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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